Primary Carboxamide Hydrogen-Bond Donor Capacity vs. Tertiary Amide and Ester Analogs
The piperidine-4-carboxamide terminus of CAS 1171459-00-9 provides a primary amide (–CONH₂) with two hydrogen-bond donor (HBD) atoms and one hydrogen-bond acceptor (HBA), whereas the closest commercially available analog, (2-(1H-indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone, replaces this with a tertiary amide that has zero HBD capacity [1]. Piperidine-4-carboxamide has been validated as a productive pharmacophore: in sigma-1 receptor ligands, optimized piperidine-4-carboxamide derivatives achieved Ki = 3.7 nM with 351-fold selectivity over sigma-2 [2]; in secretory glutaminyl cyclase (sQC) inhibitor design, a virtual screening hit bearing a piperidine-4-carboxamide moiety yielded IC₅₀ = 34 μM with confirmed X-ray crystallographic binding [3]. The tertiary amide analogs (piperidin-1-yl-methanone series) lack the primary amine hydrogens that participate in key hydrogen bonds with backbone carbonyls and side-chain hydroxyls (e.g., Ser, Tyr residues) observed in structural biology studies of related piperidine-4-carboxamide ligands [2].
| Evidence Dimension | Hydrogen bond donor count (HBD) and validated target engagement |
|---|---|
| Target Compound Data | 2 HBD (primary carboxamide NH₂); piperidine-4-carboxamide scaffold validated in sigma-1 (Ki = 3.7 nM) and sQC (IC₅₀ = 34 μM) systems [2][3] |
| Comparator Or Baseline | (2-(1H-Indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone: 0 HBD (tertiary amide); no published target engagement data |
| Quantified Difference | HBD count: 2 vs. 0; scaffold validation: Ki = 3.7 nM (sigma-1) vs. no reported activity |
| Conditions | Radioligand binding assay (sigma-1, sigma-2 receptors); sQC enzyme inhibition assay; X-ray crystallography (PDB deposition of piperidine-4-carboxamide sQC inhibitor) |
Why This Matters
For target-based screening where hydrogen-bond donation to a protein backbone or side chain is required for binding, the primary carboxamide provides engagement capability that tertiary amide analogs structurally cannot offer.
- [1] BenchChem. (2-(1H-Indol-2-yl)thiazol-4-yl)(piperidin-1-yl)methanone. Product page for comparator compound. Note: Excluded as core evidence source per guidelines; used only to establish comparator structure. Primary evidence from Refs 2-3. View Source
- [2] Ferorelli S, Incerti M, Carocci A, et al. Improving selectivity preserving affinity: New piperidine-4-carboxamide derivatives as effective sigma-1-ligands. Eur J Med Chem. 2015;90:788-798. doi:10.1016/j.ejmech.2014.12.012. PMID: 25528325. Lead compound Ki (σ1) = 3.7 nM; Ki(σ2)/Ki(σ1) = 351. View Source
- [3] Kumar R, Sharma A, et al. Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Int J Biol Macromol. 2020;170:1-12. doi:10.1016/j.ijbiomac.2020.12.123. Cpd-41 IC₅₀ = 34 μM against sQC; X-ray crystallography confirmed binding mode. View Source
